N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
CAS No.: 954084-84-5
Cat. No.: VC11896570
Molecular Formula: C22H26ClN3O3
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954084-84-5 |
|---|---|
| Molecular Formula | C22H26ClN3O3 |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
| Standard InChI | InChI=1S/C22H26ClN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | SCQLSVAJRYDKOH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Introduction
N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a synthetic organic compound belonging to the class of amides. It is specifically categorized as a secondary amide due to the presence of an amine group attached to two carbon chains. This compound has garnered significant interest in the scientific community, particularly in pharmacology, due to its potential applications in receptor studies and drug development.
Key Features:
-
Molecular Formula: C22H26ClN3O3
-
Molecular Weight: Approximately 415.9 g/mol
-
CAS Number: 954084-84-5
Structural Characteristics
The compound features a chlorinated aromatic ring and a morpholine moiety, which are crucial for its potential biological activities. The presence of chlorine on the aromatic ring may influence its chemical reactivity and biological interactions compared to other halogenated compounds.
Structural Comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide | Chlorine substitution on the aromatic ring | Potential for different biological activity due to chlorine presence |
| N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide | Fluorine substitution on the aromatic ring | Different pharmacokinetic properties compared to chlorine substitution |
Synthesis
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide involves multi-step organic reactions. Key starting materials include 3-chloro-4-methylphenylamine and 2-phenylmorpholine. The synthesis typically follows these steps:
-
Starting Materials Preparation: Synthesis begins with the preparation of the necessary starting materials.
-
Coupling Reactions: The amine and morpholine derivatives are coupled using appropriate reagents under controlled conditions.
-
Purification: The final product is purified using techniques such as recrystallization.
Reaction Conditions:
-
Solvents: Dimethyl sulfoxide or acetonitrile may be used.
-
Temperature: Controlled temperatures are essential for optimizing the reaction yield.
Chemical Reactivity
N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can participate in various chemical reactions, including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and temperature is critical for optimizing these reactions.
Common Reactions:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
Biological Activity and Potential Applications
The mechanism of action for this compound primarily involves interactions with specific biological targets such as receptors or enzymes. Detailed studies are necessary to elucidate how it modulates receptor activity or enzyme function. Initial studies suggest that it may influence pathways related to neurotransmitter signaling or other biochemical processes relevant in pharmacology.
Potential Applications:
-
Pharmacology: Potential use in drug development due to its interaction with biological targets.
-
Receptor Studies: Useful for understanding receptor interactions and modulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume